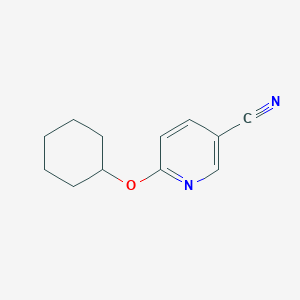

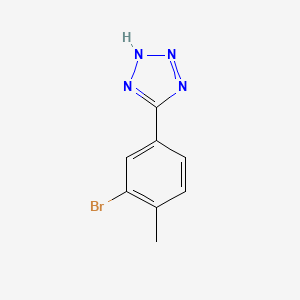

5-Cyano-2-cyclohexyloxypyridine

Overview

Description

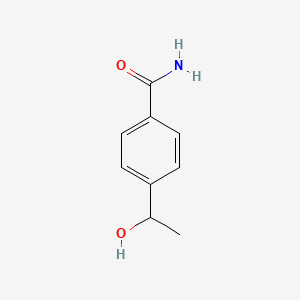

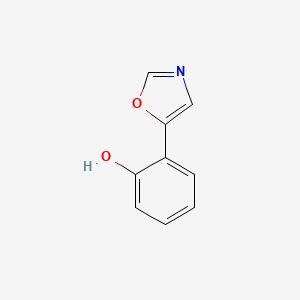

5-Cyano-2-cyclohexyloxypyridine is a chemical compound . It’s used in scientific research due to its intricate structure and unique properties.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources .Molecular Structure Analysis

The molecular structure analysis of this compound is not detailed in the available resources .Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .Scientific Research Applications

Eco-Friendly Synthesis Techniques

5-Cyano-2-cyclohexyloxypyridine derivatives have been synthesized using microwave-assisted techniques. This approach emphasizes eco-friendly and high-yield production, exploring the potential of these compounds in pharmacological applications, including anticancer properties. Molecular docking studies further investigate these compounds' interactions with potential therapeutic targets (Alrobaian et al., 2019).

Antimicrobial and Antioxidant Activities

Research focused on the condensation of 2-acetylpyridine and 2-formylpyridine has led to the discovery of various cyano-containing compounds, including those related to this compound. These compounds exhibit significant antimicrobial and antioxidant activities, particularly against fungal strains. Their potential applications in antibacterial and antifungal domains are highlighted (Rusnac et al., 2020).

Chemical Synthesis and Catalytic Activity

The cyano group in similar compounds has been used as a traceless activation group for [3+2] cycloaddition reactions, demonstrating an effective method for synthesizing pyrrolidines. This research underlines the versatility and reactivity of the cyano group in facilitating complex chemical transformations (Li et al., 2015).

Genotoxic Impurity Analysis

This compound has also been studied in the context of genotoxic impurities. Research in this area focuses on synthesizing and quantifying such impurities, demonstrating the importance of analytical methodologies in ensuring pharmaceutical safety (Katta et al., 2017).

Interstellar Chemistry

Interestingly, cyano derivatives of cyclohexyloxypyridine have been detected in interstellar space. This discovery indicates a more complex aromatic chemistry in molecular clouds than previously understood, suggesting potential astrophysical implications for these compounds (McCarthy et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-cyclohexyloxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPGOZAMCPACJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1358775.png)